molecular formula C14H10Cl4 B3027006 Benzene, 1,3-dichloro-4-((2,4-dichlorophenyl)methyl)-2-methyl- CAS No. 121107-43-5

Benzene, 1,3-dichloro-4-((2,4-dichlorophenyl)methyl)-2-methyl-

Cat. No. B3027006
CAS RN: 121107-43-5
M. Wt: 320 g/mol
InChI Key: ITKYXPSZKACZJS-UHFFFAOYSA-N
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Description

Benzene, 1,3-dichloro-4-((2,4-dichlorophenyl)methyl)-2-methyl- is a chemical compound that belongs to the family of chlorobenzenes. It is commonly used as a pesticide and herbicide due to its effectiveness in killing pests and weeds. However, it is also known to have negative effects on human health and the environment.

Scientific Research Applications

Structural and Electronic Properties

  • The compound has been the subject of structural, wavefunctional, and electronic property investigations using computational methods. Studies have explored its optimized geometrical properties, localized orbital locators, electron localization functions, and reduced density gradient in aqueous phases. Band gap energies with solvation effects were calculated, and reactive sites were identified through MEP analysis in various solutions. The compound's excited energies in different solvent atmospheres were computed using TD-DFT methods, with intra- and intermolecular interactions studied by the NBO method. Additionally, spectroscopic (IR and Raman) wave numbers for the compound were predicted computationally in both monomer and dimer forms. The compound's adsorption, metabolism, excretion, distribution, and toxicity were also computed, and its biological and anticancer activities were investigated through molecular docking studies (Julie et al., 2021).

Crystal Structure Analysis

  • The crystal structure of a related compound, 3-(3,5-Dichlorophenyl)benzene-1,2-diol, was analyzed, revealing intra and intermolecular hydrogen bonding and intermolecular hydrogen-chlorine interactions, contributing to its structural stability. This study is essential for understanding the fundamental structure and potential applications of similar compounds (Dhakal et al., 2019).

Polymerization Reactions

  • The compound has been used in phase transfer Pd(0) catalyzed polymerization reactions. It played a role in synthesizing compounds with mesomorphic behavior and was used to form mesomorphic EDA complexes with p-chloranil, displaying a depression of the nematic-isotropic transition temperature. This indicates its potential application in materials science, particularly in creating materials with unique thermal and structural properties (Pugh & Percec, 1990).

Molecular Aggregation Studies

  • Spectroscopic studies were conducted on related compounds to understand the effects of molecular aggregation in organic solvent solutions. The study postulated that the occurrence of different spectral forms induced by changes in the compound concentration might be related to the aggregation effects of the molecules, influenced by differences in the alkyl substituent structure. This research provides insights into the behavior of such compounds in different solvents and concentrations, which is crucial for their application in various fields, including pharmaceuticals and materials science (Matwijczuk et al., 2016).

properties

IUPAC Name

1,3-dichloro-4-[(2,4-dichlorophenyl)methyl]-2-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl4/c1-8-12(16)5-3-10(14(8)18)6-9-2-4-11(15)7-13(9)17/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITKYXPSZKACZJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Cl)CC2=C(C=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0074473
Record name Benzene, 1,3-dichloro-4-[(2,4-dichlorophenyl)methyl]-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0074473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

121107-43-5
Record name Benzene, 1,3-dichloro-4-((2,4-dichlorophenyl)methyl)-2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121107435
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,3-dichloro-4-[(2,4-dichlorophenyl)methyl]-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0074473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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